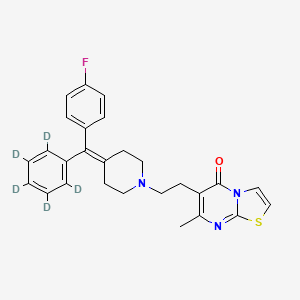
R-59-022-d5 (Mono-defluoro Ritanserin-d5)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
R 59-022-d5, also known as Mono-defluoro Ritanserin-d5, is a stable isotope-labeled compound. It is a derivative of Ritanserin, a well-known serotonin receptor antagonist. The compound has a molecular formula of C27D5H21FN3OS and a molecular weight of 464.609. It is primarily used in scientific research as a reference standard and for various analytical purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of R 59-022-d5 involves the incorporation of deuterium atoms into the Ritanserin molecule. This process typically includes the following steps:
Purification: The purification of the deuterated compound to achieve the desired level of isotopic enrichment.
Characterization: The characterization of the final product using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of R 59-022-d5 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large-scale deuteration of the precursor compound.
High-Performance Liquid Chromatography: Purification using high-performance liquid chromatography to ensure high purity and isotopic enrichment.
Quality Control: Rigorous quality control measures to ensure consistency and reproducibility of the final product.
Chemical Reactions Analysis
Types of Reactions
R 59-022-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
R 59-022-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of compounds.
Biology: Employed in studies involving serotonin receptors to understand their role in various biological processes.
Medicine: Utilized in pharmacological research to investigate the effects of serotonin receptor antagonists.
Industry: Applied in the development of new drugs and therapeutic agents targeting serotonin receptors
Mechanism of Action
R 59-022-d5 exerts its effects by targeting serotonin receptors. The compound acts as an antagonist, binding to the receptors and inhibiting their activity. This inhibition affects various molecular pathways involved in neurotransmission and other physiological processes. The primary molecular targets include serotonin receptors, which play a crucial role in mood regulation, cognition, and other functions .
Comparison with Similar Compounds
Similar Compounds
Ritanserin: The parent compound of R 59-022-d5, known for its serotonin receptor antagonistic properties.
Ketanserin: Another serotonin receptor antagonist with similar pharmacological effects.
R 59-022: A closely related compound with similar inhibitory effects on serotonin receptors.
Uniqueness
R 59-022-d5 is unique due to its stable isotope labeling, which allows for precise analytical measurements and studies. The incorporation of deuterium atoms enhances its stability and provides distinct advantages in research applications, such as improved accuracy in mass spectrometry analyses .
Properties
Molecular Formula |
C27H26FN3OS |
|---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
6-[2-[4-[(4-fluorophenyl)-(2,3,4,5,6-pentadeuteriophenyl)methylidene]piperidin-1-yl]ethyl]-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C27H26FN3OS/c1-19-24(26(32)31-17-18-33-27(31)29-19)13-16-30-14-11-22(12-15-30)25(20-5-3-2-4-6-20)21-7-9-23(28)10-8-21/h2-10,17-18H,11-16H2,1H3/i2D,3D,4D,5D,6D |
InChI Key |
MFVJXLPANKSLLD-VIQYUKPQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=C2CCN(CC2)CCC3=C(N=C4N(C3=O)C=CS4)C)C5=CC=C(C=C5)F)[2H])[2H] |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)CCN3CCC(=C(C4=CC=CC=C4)C5=CC=C(C=C5)F)CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


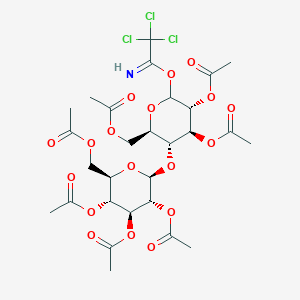

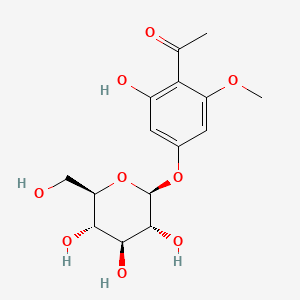
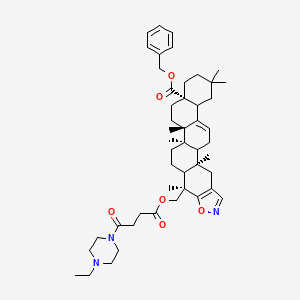
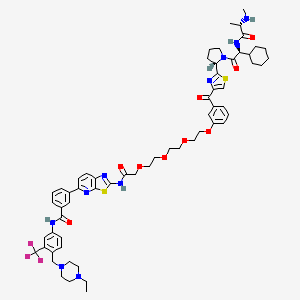

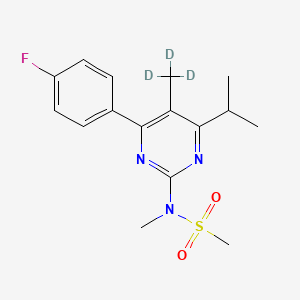
![(6S)-1-[[4-[bis(trideuteriomethyl)amino]-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid;hydrate](/img/structure/B12428864.png)
![[(1R,2S,4S,5R,6R,7R,10S,11R,14S,16R)-14-hydroxy-11-(hydroxymethyl)-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12428868.png)

![(2S,2aS,3S,4R,4aR,5R,5aR,8R,8aS,8bR,8cS)-Octahydro-2a,5,8-trimethyl-3-(1-methylethyl)-2,5-methano-2H-s-indaceno[8,1-bc]furan-2,3,4,5a,8c(2aH,6H)-pentol; 20-Deoxyitol B](/img/structure/B12428890.png)
![4-[(3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]phenol](/img/structure/B12428897.png)
![3-Methylbutyl (2S)-2-[[(2R)-2-[[(2R)-6-amino-2-[[2-[1-[2-(3-methylbutoxy)naphthalen-1-yl]naphthalen-2-yl]oxyacetyl]amino]hexanoyl]amino]-5-(diaminomethylidene-amino)pentanoyl]amino]-4-methylpentanoate dihydrochloride](/img/structure/B12428900.png)

